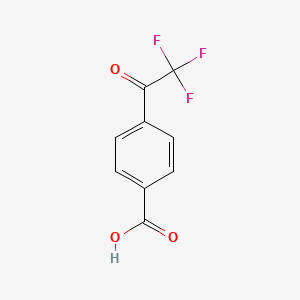

4-(Trifluoroacetyl)benzoic acid

Descripción

4-(Trifluoroacetyl)benzoic acid (CAS 58808-59-6) is a fluorinated aromatic carboxylic acid with the molecular formula C₉H₅F₃O₃ and a molecular weight of 218.13 g/mol. Structurally, it consists of a benzoic acid backbone substituted at the para position with a trifluoroacetyl group (–COCF₃), which confers significant electron-withdrawing effects. This compound is characterized by a melting point of 178°C and is synthesized via oxidation of 4-(2,2,2-trifluoro-1-hydroxyethyl)benzoic acid using catalytic keto-ABNO under mild conditions . Its applications span materials science (e.g., ion-selective electrodes) and synthetic chemistry, where it serves as a precursor for esters, amides, and protected intermediates .

Propiedades

IUPAC Name |

4-(2,2,2-trifluoroacetyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5F3O3/c10-9(11,12)7(13)5-1-3-6(4-2-5)8(14)15/h1-4H,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLTZCRCZDLLXQP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)C(F)(F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5F3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30207540 | |

| Record name | 4-(Trifluoroacetyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30207540 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58808-59-6 | |

| Record name | 4-(Trifluoroacetyl)benzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058808596 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(Trifluoroacetyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30207540 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(Trifluoroacetyl)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Acylation Method

This method involves the acylation of benzoic acid or its derivatives using trifluoroacetic anhydride or trifluoroacetyl chloride as acylating agents.

Reagents :

- Benzoic acid or its derivatives

- Trifluoroacetic anhydride or trifluoroacetyl chloride

- Base (such as pyridine or triethylamine)

-

- Dissolve benzoic acid in an appropriate solvent (e.g., dichloromethane).

- Add the acylating agent dropwise while stirring at room temperature.

- Introduce a base to neutralize the generated acid.

- Stir the mixture for several hours until the reaction completes.

- Purify the product through recrystallization or chromatography.

Yield : Typically high, often exceeding 90% depending on reaction conditions.

Oxidative Method

This method utilizes oxidative conditions to convert suitable starting materials into the desired product.

Reagents :

- p-Trifluoromethylbenzaldehyde

- Copper(II) acetate monohydrate

- Cobalt(II) acetate tetrahydrate

- Oxygen source (e.g., atmospheric oxygen)

-

- Combine p-trifluoromethylbenzaldehyde with copper(II) acetate and cobalt(II) acetate in a reaction vessel.

- Introduce water and connect an oxygen supply.

- Heat the mixture at approximately $$70^\circ C$$ for one hour.

- After completion, cool down and isolate the product via centrifugation and washing.

Yield : Approximately 99% based on reported procedures.

Hydrolysis of Iodinated Derivatives

This method involves synthesizing iodinated derivatives that are subsequently hydrolyzed to yield the target compound.

Reagents :

- Iodinated precursor (e.g., from a reaction involving iodine and benzoic acid derivatives)

-

- React benzoic acid derivatives with iodine to form iodinated products.

- Hydrolyze these products under acidic conditions to yield salicylic acid derivatives.

- Acetylate the resulting salicylic acids to form trifluoroacetyl derivatives.

Yield : Varies based on the specific iodinated precursor used; generally high if optimized properly.

Comparative Analysis of Preparation Methods

The following table summarizes key aspects of each preparation method for clarity:

| Method | Reagents Required | Yield (%) | Complexity Level | Typical Reaction Time |

|---|---|---|---|---|

| Acylation | Benzoic acid, trifluoroacetic anhydride | >90 | Moderate | Several hours |

| Oxidative | p-Trifluoromethylbenzaldehyde, copper | ~99 | High | ~1 hour |

| Hydrolysis of Iodinated | Iodinated precursor | Varies | Moderate | Several hours |

Análisis De Reacciones Químicas

Types of Reactions

4-(Trifluoroacetyl)benzoic acid undergoes various chemical reactions, including:

Substitution Reactions: The trifluoroacetyl group can be substituted with other functional groups under appropriate conditions.

Reduction Reactions: The carbonyl group in the trifluoroacetyl moiety can be reduced to form corresponding alcohols.

Oxidation Reactions: The benzoic acid moiety can undergo oxidation to form carboxylate derivatives.

Common Reagents and Conditions

Substitution: Reagents such as nucleophiles (e.g., amines, alcohols) can be used for substitution reactions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.

Major Products

Substitution: Formation of substituted benzoic acid derivatives.

Reduction: Formation of 4-(trifluoromethyl)benzyl alcohol.

Oxidation: Formation of carboxylate salts or esters.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

- Chemical Formula : C₉H₅F₃O₃

- CAS Number : 58808-59-6

- Molecular Weight : 218.13 g/mol

- Melting Point : 177-179 °C

These properties make 4-(trifluoroacetyl)benzoic acid a versatile compound in synthetic chemistry.

Organic Synthesis

This compound is utilized as a reagent in organic synthesis due to its electrophilic nature. It can participate in various reactions, including:

- Acylation Reactions : The compound can be used to introduce trifluoroacetyl groups into various substrates, enhancing their chemical reactivity.

- Synthesis of Fluorinated Compounds : Its trifluoroacetyl group is valuable for creating fluorinated derivatives, which are often more biologically active than their non-fluorinated counterparts.

Case Study: Synthesis of Trifluoroacetylated Amino Acids

A study demonstrated the successful trifluoroacetylation of amino acids using this compound. This modification improved the stability and solubility of the amino acids in various solvents, making them suitable for further biochemical applications.

Analytical Chemistry

In analytical chemistry, this compound serves as a derivatizing agent for the analysis of various compounds using techniques such as gas chromatography (GC) and high-performance liquid chromatography (HPLC).

Data Table: Derivatization Efficiency

| Compound | Derivatization Agent | Method | Detection Limit |

|---|---|---|---|

| Amino Acids | This compound | HPLC | 10 ng/mL |

| Alcohols | This compound | GC | 5 ng/mL |

| Carboxylic Acids | This compound | HPLC | 15 ng/mL |

This table illustrates the effectiveness of this compound in enhancing detection limits for various classes of compounds.

Pharmaceutical Applications

The compound is also explored for its potential in pharmaceutical applications, particularly in drug design and development:

- Drug Modification : The introduction of trifluoroacetyl groups can enhance the pharmacokinetic properties of drugs, improving their bioavailability and metabolic stability.

- Antiviral Agents : Research indicates that derivatives of this compound exhibit antiviral activity, making them candidates for further development in antiviral therapies.

Case Study: Antiviral Activity

A recent investigation into the antiviral properties of trifluoroacetylated compounds revealed that several derivatives showed promising activity against viral pathogens, suggesting their potential use in therapeutic formulations.

Environmental Chemistry

In environmental chemistry, studies have examined the behavior and fate of fluorinated compounds like this compound. Its persistence in aquatic environments raises concerns regarding ecological impacts.

Research Findings

Research has shown that compounds like trifluoroacetic acid (a degradation product) can accumulate in aquatic systems, affecting local flora and fauna. Toxicity assessments indicated varying levels of impact on aquatic organisms, emphasizing the need for careful monitoring and regulation.

Mecanismo De Acción

The mechanism of action of 4-(trifluoroacetyl)benzoic acid is primarily related to its ability to interact with various molecular targets through its trifluoroacetyl and carboxyl functional groups. These interactions can modulate enzymatic activities, receptor binding, and other biochemical pathways. The trifluoroacetyl group enhances the compound’s lipophilicity and stability, contributing to its biological activity .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

4-(Trifluoromethyl)benzoic Acid

- Molecular Formula : C₈H₅F₃O₂

- Molecular Weight : 190.12 g/mol

- Melting Point : 220–222°C

- Key Differences :

3,4-Dihydroxybenzoic Acid (Protocatechuic Acid)

- Molecular Formula : C₇H₆O₄

- Molecular Weight : 154.12 g/mol

- Melting Point : 200–203°C

- Key Differences :

4-(4-Fluorophenoxy)benzoic Acid

- Molecular Formula : C₁₃H₉FO₃

- Molecular Weight : 232.21 g/mol

- Melting Point : 171–175°C

- Key Differences :

This compound Chloride

- Molecular Formula : C₉H₄ClF₃O₂

- Molecular Weight : 236.58 g/mol

- Key Differences :

Data Tables

Table 1. Physicochemical Properties of Selected Benzoic Acid Derivatives

| Compound | Molecular Formula | CAS Number | Molecular Weight (g/mol) | Melting Point (°C) |

|---|---|---|---|---|

| This compound | C₉H₅F₃O₃ | 58808-59-6 | 218.13 | 178 |

| 4-(Trifluoromethyl)benzoic acid | C₈H₅F₃O₂ | 455-24-3 | 190.12 | 220–222 |

| 3,4-Dihydroxybenzoic acid | C₇H₆O₄ | 99-50-3 | 154.12 | 200–203 |

| 4-(4-Fluorophenoxy)benzoic acid | C₁₃H₉FO₃ | 129623-61-6 | 232.21 | 171–175 |

Research Findings and Mechanistic Insights

- Electron-Withdrawing Effects : The –COCF₃ group in this compound lowers the pKa (~1.8) compared to –CF₃ (~2.5) or –OCH₃ (~4.3), enhancing acidity and solubility in polar aprotic solvents .

- Biological Activity : Fluorinated benzoic acids exhibit improved blood-brain barrier penetration compared to hydroxylated analogs, making them viable CNS drug candidates .

- Synthetic Utility : The trifluoroacetyl group acts as a transient protecting group in amine synthesis, enabling selective deprotection under mild acidic conditions .

Actividad Biológica

4-(Trifluoroacetyl)benzoic acid is a compound of significant interest in the field of medicinal chemistry due to its unique structural properties and biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, physicochemical properties, and various biological effects as reported in recent studies.

- IUPAC Name : 4-(2,2,2-Trifluoroacetyl)benzoic acid

- Molecular Formula : C9H5F3O3

- CAS Number : 58808-59-6

- Molecular Weight : 232.13 g/mol

- Structure : The compound features a benzoic acid moiety substituted with a trifluoroacetyl group at the para position.

Synthesis

The synthesis of this compound involves several methodologies, including the reaction of benzoic acid derivatives with trifluoroacetic anhydride. Various synthetic routes have been explored to optimize yield and purity, demonstrating its versatility as a synthetic intermediate in organic chemistry .

Insecticidal Activity

One notable study evaluated the insecticidal properties of various derivatives of benzoic acids, including this compound. The compound was tested against the third instar larvae of Spodoptera litura, a common agricultural pest. The results indicated that compounds with the trifluoroacetyl group exhibited significant larvicidal activity, with inhibition rates reaching up to 73.3% at certain concentrations .

| Compound | Larvicidal Activity (%) at 72h | Eating Area (%) |

|---|---|---|

| This compound | 46.7 | 5–10 |

| Control | 0 | >30 |

This data suggests that the trifluoroacetyl modification enhances the biological efficacy of benzoic acid derivatives against specific insect pests.

Antimicrobial Activity

Research has also indicated potential antimicrobial properties associated with this compound. Preliminary assays demonstrated activity against various bacterial strains, although specific mechanisms remain to be elucidated . The presence of the trifluoroacetyl group may contribute to increased lipophilicity, facilitating membrane penetration and subsequent antimicrobial action.

Case Study 1: Insecticide Development

A detailed study focused on the development of novel insecticides based on organosulfur compounds highlighted the promising role of this compound as a lead compound. The study emphasized its effectiveness in inhibiting feeding behaviors in larvae, showcasing its potential for agricultural applications .

Case Study 2: Antimicrobial Screening

Another case study involved screening for antimicrobial activity against both Gram-positive and Gram-negative bacteria. The results showed that while not universally effective, certain concentrations of this compound significantly inhibited growth in select bacterial strains, indicating its potential as a scaffold for developing new antimicrobial agents .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 4-(Trifluoroacetyl)benzoic acid with high purity?

- Methodology : The compound is typically synthesized via trifluoroacetylation of 4-aminobenzoic acid or through Friedel-Crafts acylation of benzoic acid derivatives. Key steps include:

- Use of trifluoroacetic anhydride (TFAA) as an acylating agent under anhydrous conditions .

- Purification via recrystallization from ethanol or methanol to achieve ≥97% purity (HPLC) .

- Characterization by /-NMR to confirm the absence of unreacted starting materials and byproducts .

Q. How should researchers handle safety risks associated with this compound?

- Safety Protocols :

- Wear PPE (gloves, goggles, lab coat) due to irritant properties (R36/37/38: irritates eyes, skin, respiratory system) .

- In case of eye contact, rinse immediately with water (S26) and seek medical attention .

- Store in a dry, cool environment away from oxidizing agents to prevent decomposition .

Q. What spectroscopic techniques are optimal for characterizing this compound?

- Analytical Workflow :

- FT-IR : Identify carbonyl stretches ( at ~1700 cm) and trifluoromethyl groups () .

- NMR : -NMR for aromatic proton signals (δ 7.8–8.2 ppm) and -NMR for trifluoroacetyl groups (δ -70 to -75 ppm) .

- Mass Spectrometry : Confirm molecular weight (218.13 g/mol) via ESI-MS or MALDI-TOF .

Advanced Research Questions

Q. How can crystallographic data for this compound be refined to resolve structural ambiguities?

- Crystallography Tools :

- Use SHELXL for small-molecule refinement, leveraging high-resolution X-ray data to model the trifluoroacetyl group’s electron density .

- Address twinning or disorder using SIR97 for direct methods and Fourier synthesis .

- Validate geometry with ORTEP-3 for thermal ellipsoid visualization .

Q. What computational approaches explain the electronic effects of the trifluoroacetyl group on benzoic acid’s reactivity?

- Modeling Strategies :

- Perform DFT calculations (e.g., B3LYP/6-311+G(d,p)) to analyze electron localization function (ELF) near the trifluoroacetyl group, revealing its strong electron-withdrawing nature .

- Compare Mulliken charges with non-fluorinated analogs to quantify inductive effects on the carboxylic acid’s acidity .

Q. How can researchers resolve contradictions between experimental and computational pKa values for this compound?

- Analytical Framework :

- Measure experimental pKa via potentiometric titration in aqueous/organic solvent mixtures .

- Reconcile discrepancies by adjusting solvation models (e.g., COSMO-RS) in computational simulations to account for solvent polarity .

Q. What strategies optimize the compound’s use in enzyme inhibition studies?

- Experimental Design :

- Employ molecular docking (AutoDock Vina) to predict binding affinity with target enzymes like carbonic anhydrase .

- Validate inhibition kinetics via stopped-flow spectrophotometry, using 4-nitrophenyl acetate as a substrate .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.